Morpholine, 4-dodecyl-, hydrochloride
CAS No.: 5536-06-1
Cat. No.: VC16078978
Molecular Formula: C16H34ClNO
Molecular Weight: 291.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5536-06-1 |
|---|---|
| Molecular Formula | C16H34ClNO |
| Molecular Weight | 291.9 g/mol |
| IUPAC Name | 4-dodecylmorpholine;hydrochloride |
| Standard InChI | InChI=1S/C16H33NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17;/h2-16H2,1H3;1H |
| Standard InChI Key | HSZNOQHSRINWBR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCN1CCOCC1.Cl |
Introduction
Structural and Molecular Characteristics
Morpholine, 4-dodecyl-, hydrochloride belongs to the class of N-alkylmorpholine hydrochlorides. Its structure consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted with a dodecyl () group at the nitrogen atom, followed by protonation with hydrochloric acid to form the hydrochloride salt. The presence of the dodecyl chain introduces significant hydrophobicity, as evidenced by its calculated partition coefficient () of 4.98 , which suggests high lipid solubility.
Key molecular descriptors include:
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Exact Mass: 291.233 g/mol
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Polar Surface Area (PSA): 12.47 Ų
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Topological Polar Surface Area (TPSA): 12.5 Ų
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Hydrogen Bond Donors/Acceptors: 1 donor (HCl) / 2 acceptors (O and N) .
These properties influence its solubility profile, with expected miscibility in polar solvents like water and methanol, though experimental data remain limited .
Physicochemical Properties
Experimental data for 4-dodecyl-, hydrochloride are sparse, but computational and analog-based predictions provide the following profile:
The high value indicates a propensity for lipid membrane penetration, suggesting potential bioavailability in pharmacological contexts .
Applications and Industrial Relevance
Surfactants and Emulsifiers
The amphiphilic nature of 4-dodecyl-, hydrochloride makes it a candidate for surfactant applications. The dodecyl chain provides hydrophobic anchoring, while the ionized morpholine group enhances water solubility. Such compounds are utilized in:
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Detergent formulations: As emulsifiers for oil-water mixtures.
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Corrosion inhibition: Morpholine derivatives are established pH regulators in boiler systems , and the dodecyl variant could enhance film-forming capabilities on metal surfaces.
Pharmaceutical Intermediates
Morpholine derivatives are pivotal in drug synthesis. For instance, 4-(2-chloroethyl)morpholine hydrochloride is an intermediate for nimorazole (antiprotozoal) and pholcodine (antitussive) . By analogy, 4-dodecyl-, hydrochloride may serve in synthesizing lipophilic drugs requiring enhanced cell membrane permeability.
Agrochemicals
The compound’s solubility profile and stability under varied pH conditions align with applications in pesticide and herbicide formulations, where sustained release and environmental persistence are critical .
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